molecular formula C11H12ClN3S B7734835 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea

1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea

Cat. No.: B7734835
M. Wt: 253.75 g/mol
InChI Key: AQOSJGSRDFCSFV-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a chlorophenyl group, a methylideneamino group, and a prop-2-enyl group attached to a thiourea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the condensation of 2-chlorobenzaldehyde with allylthiourea. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea
  • 1-[(Z)-(2,5-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea
  • 1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea

Uniqueness

1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for forming various derivatives, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c1-2-7-13-11(16)15-14-8-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2,(H2,13,15,16)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOSJGSRDFCSFV-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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